molecular formula C13H9BrO2S B2776894 3-(4-Bromophenyl)-2-thien-2-ylacrylic acid CAS No. 37094-46-5

3-(4-Bromophenyl)-2-thien-2-ylacrylic acid

Cat. No.: B2776894
CAS No.: 37094-46-5
M. Wt: 309.18 g/mol
InChI Key: NSNGEGUYVNWOBX-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-thien-2-ylacrylic acid is an organic compound that features a bromophenyl group and a thienyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-thien-2-ylacrylic acid typically involves the reaction of 4-bromobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde and carboxylic acid are reacted in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-thien-2-ylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-2-thien-2-ylacrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propionic acid: Similar structure but lacks the thienyl group.

    4-Bromophenylacetic acid: Contains a bromophenyl group but differs in the position and type of the carboxylic acid moiety.

    Thiophene-2-carboxylic acid: Contains the thienyl group but lacks the bromophenyl group.

Uniqueness

3-(4-Bromophenyl)-2-thien-2-ylacrylic acid is unique due to the presence of both the bromophenyl and thienyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

37094-46-5

Molecular Formula

C13H9BrO2S

Molecular Weight

309.18 g/mol

IUPAC Name

(Z)-3-(4-bromophenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C13H9BrO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16)/b11-8+

InChI Key

NSNGEGUYVNWOBX-DHZHZOJOSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=C\C2=CC=C(C=C2)Br)/C(=O)O

SMILES

C1=CSC(=C1)C(=CC2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

C1=CSC(=C1)C(=CC2=CC=C(C=C2)Br)C(=O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.